PIK-75 was developed as part of a series of compounds aimed at selectively inhibiting specific isoforms of phosphoinositide 3-kinase. It is classified as a small molecule inhibitor with a chemical structure that allows it to bind selectively to the p110α subunit of the enzyme. The compound is identified by its CAS number 372196-77-5 and has an IC50 value of approximately 5.8 nM, indicating its potency against the target enzyme .
The development of nanosuspension formulations has also been explored to improve delivery efficiency and cytotoxicity in targeted anti-cancer therapies .
The molecular structure of PIK-75 can be described by its specific arrangement of atoms, which includes:
The three-dimensional conformation facilitates interactions with the p110α isoform, making it effective as an inhibitor.
PIK-75 primarily functions through competitive inhibition of phosphoinositide 3-kinase activity. The following reactions are noteworthy:
The mechanism by which PIK-75 exerts its effects involves several key processes:
PIK-75 exhibits several notable physical and chemical properties:
Additional analyses such as melting point determination, spectral analysis (NMR, IR), and chromatographic profiling are essential for characterizing these properties further.
PIK-75 has potential applications across various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: